molecular formula C11H12O3 B8714904 Allyl 4-hydroxymethylbenzoate

Allyl 4-hydroxymethylbenzoate

Cat. No.: B8714904
M. Wt: 192.21 g/mol
InChI Key: LLOJUHCPWCXSSQ-UHFFFAOYSA-N
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Description

Allyl 4-hydroxymethylbenzoate is a benzoic acid derivative featuring an allyl ester group and a hydroxymethyl (-CH₂OH) substituent at the para position of the aromatic ring. The allyl ester and hydroxymethyl groups likely influence its physicochemical properties, biological activity, and reactivity compared to simpler esters like methyl or propyl derivatives.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

prop-2-enyl 4-(hydroxymethyl)benzoate

InChI

InChI=1S/C11H12O3/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2

InChI Key

LLOJUHCPWCXSSQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)CO

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Allyl Ester

The allyl ester group undergoes hydrolysis under acidic, basic, or catalytic conditions to yield 4-(hydroxymethyl)benzoic acid:

Conditions Catalyst/Reagents Yield Source
Acidic hydrolysisHCl or H₂SO₄ in aqueous THF59–74%
Basic hydrolysis (saponification)NaOH/MeOH or LiOH72–94%
Transition metal catalysisPd/C (hydrogenation) or Rh complexes75–88%

Mechanistic Insight :

  • Basic hydrolysis follows nucleophilic acyl substitution, where hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release allyl alcohol and the carboxylate .

  • Catalytic hydrogenation cleaves the allyl group via palladium-mediated hydrogenolysis, as demonstrated in the synthesis of 4-[3-(1-adamantyl)-4-methoxybenzoyloxy]benzoic acid .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) moiety participates in protection, oxidation, and substitution reactions:

Protection as Silyl Ether

Reaction with chlorotrimethylsilane (TMS-Cl) and triethylamine converts the hydroxymethyl group to a trimethylsilyl (TMS) ether, enabling further transformations without interference :

4-(CH2OH)-C6H4-COOAllTMS-Cl, Et3N4-(CH2OTMS)-C6H4-COOAll\text{4-(CH}_2\text{OH)-C}_6\text{H}_4\text{-COOAll} \xrightarrow{\text{TMS-Cl, Et}_3\text{N}} \text{4-(CH}_2\text{OTMS)-C}_6\text{H}_4\text{-COOAll}

Applications : Used in radical polymer synthesis to prevent unwanted side reactions during coupling steps .

Oxidation to Carboxylic Acid

Strong oxidants like KMnO₄ or CrO₃ convert the hydroxymethyl group to a carboxylate:

4-(CH2OH)-C6H4-COOAllKMnO4/H+4-(COOH)-C6H4-COOAll\text{4-(CH}_2\text{OH)-C}_6\text{H}_4\text{-COOAll} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{4-(COOH)-C}_6\text{H}_4\text{-COOAll}

Note : Yields depend on reaction conditions but are typically >80% for analogous substrates .

Esterification and Transesterification

The allyl ester can undergo transesterification with alcohols (e.g., methanol) under acidic or basic conditions:

4-(CH2OH)-C6H4-COOAllMeOH, H+4-(CH2OH)-C6H4-COOMe\text{4-(CH}_2\text{OH)-C}_6\text{H}_4\text{-COOAll} \xrightarrow{\text{MeOH, H}^+} \text{4-(CH}_2\text{OH)-C}_6\text{H}_4\text{-COOMe}

Key Data :

  • Methanolysis in H₂SO₄ yields methyl 4-(hydroxymethyl)benzoate in >90% purity .

  • Triethylamine accelerates reactions via deprotonation of the nucleophilic alcohol .

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, producing allyl alcohol and 4-(hydroxymethyl)benzyl alcohol:

4-(CH2OH)-C6H4-COOAllLiAlH44-(CH2OH)-C6H4-CH2OH+CH2=CHCH2OH\text{4-(CH}_2\text{OH)-C}_6\text{H}_4\text{-COOAll} \xrightarrow{\text{LiAlH}_4} \text{4-(CH}_2\text{OH)-C}_6\text{H}_4\text{-CH}_2\text{OH} + \text{CH}_2=\text{CHCH}_2\text{OH}

Limitations : Over-reduction may occur if the hydroxymethyl group is not protected .

Nucleophilic Substitution at Hydroxymethyl

The -CH₂OH group can be converted to a leaving group (e.g., tosylate) for subsequent substitutions:

4-(CH2OH)-C6H4-COOAllTsCl, pyridine4-(CH2OTs)-C6H4-COOAll\text{4-(CH}_2\text{OH)-C}_6\text{H}_4\text{-COOAll} \xrightarrow{\text{TsCl, pyridine}} \text{4-(CH}_2\text{OTs)-C}_6\text{H}_4\text{-COOAll}

Applications : Facilitates C–C bond formation (e.g., Grignard reactions) .

Claisen Rearrangement

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs and Substituent Effects

Compound Substituents Molar Mass (g/mol) Key Features
Allyl 4-hydroxymethylbenzoate Allyl ester, -CH₂OH at C4 ~194* Hydroxymethyl enhances hydrophilicity; allyl ester increases reactivity.
Methyl 4-hydroxybenzoate Methyl ester, -OH at C4 152.15 Common preservative; moderate lipophilicity.
Methyl 3-allyl-4-hydroxybenzoate Allyl at C3, methyl ester at C4 192.21 Allyl substituent at C3 may alter electronic effects on the aromatic ring.
4-Aminobenzoate -NH₂ at C4 137.14 Low enzymatic efficiency (kCAT = 0.17 s⁻¹, Km = 175 μM) .

*Estimated based on structural similarity to methyl 3-allyl-4-hydroxybenzoate.

Key Observations :

  • The allyl group in esters (e.g., allyl vs.
  • Hydroxymethyl at C4 may improve aqueous solubility compared to methyl or allyl substituents, balancing lipophilicity for optimized bioavailability.
Antimicrobial and Antimalarial Potency
  • Allyl Derivatives in Antimicrobials: Allyl-substituted thymol analogs (e.g., compound 3a) showed 2–10× higher potency against bacterial biofilms and planktonic cells compared to propyl derivatives . Eugenol (allyl-substituted) exhibited lower potency than thymol, highlighting that substituent position and electronic effects (e.g., methoxy vs. hydroxyl) modulate activity .
Antimalarial Activity of Allyl-Containing Compounds:
  • Quinolone derivatives with allyl groups (e.g., compound 18e) demonstrated IC₅₀ = 0.31 µM, outperforming propyl or propargyl analogs by 4–10× .
  • Bromine or bulky substituents (e.g., 1-methylpiperazine) on aliphatic chains reduced potency, emphasizing the allyl group’s critical role .

Inference : this compound may exhibit enhanced antimicrobial or antiparasitic activity due to its allyl ester, though hydroxymethyl’s electron-donating effects could alter interaction with target enzymes.

Enzyme Interactions and Metabolic Pathways

  • 4-Hydroxybenzoate 1-Hydroxylase Specificity :
    • Enzymatic activity is highly dependent on substituent type and position. For example:
  • 4-Aminobenzoate is converted to 4-aminophenol with low efficiency (65% uncoupling) .
  • Bulky or electron-withdrawing groups (e.g., nitro, sulfonate) render substrates inactive .
    • This compound’s hydroxymethyl group may allow enzymatic recognition, but the allyl ester could sterically hinder catalysis or promote uncoupling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl 4-hydroxymethylbenzoate, and how can reaction conditions be systematically optimized?

  • Methodology : Allyl esters like this compound are typically synthesized via nucleophilic substitution or esterification. For example, microwave-assisted allylation in aqueous media (e.g., using allyl chloride) can enhance reaction efficiency. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity, and catalyst selection (e.g., Lewis acids) should be optimized using design-of-experiment (DoE) approaches. Post-reaction purification via column chromatography or recrystallization ensures high purity (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodology :

  • NMR spectroscopy : Confirm ester linkage (δ 4.5–5.5 ppm for allyl protons) and aromatic protons (δ 7.2–8.0 ppm).
  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
  • FT-IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. How can this compound be evaluated for potential biomedical applications, such as drug delivery systems?

  • Methodology : Assess its hydrolytic stability under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy. Compare release kinetics of model drugs (e.g., fluorescein) from ester-based prodrugs. Cytotoxicity can be evaluated via MTT assays in cell lines (e.g., HEK293 or HeLa) .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide for this compound’s reactivity in catalytic systems?

  • Methodology : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and regioselectivity in allylation reactions. Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How do stereochemical outcomes vary in this compound derivatives during enantioselective synthesis?

  • Methodology : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry in allylation reactions. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Compare diastereoselectivity under varying temperatures and solvent systems (e.g., THF vs. DCM) .

Q. What strategies resolve contradictions in toxicity data for this compound using structural analogs?

  • Methodology : Apply read-across approaches by grouping with structurally similar esters (e.g., methyl or benzyl 4-hydroxybenzoates). Evaluate shared metabolic pathways (e.g., esterase-mediated hydrolysis) and reactive intermediates (e.g., quinone methides) using in vitro assays (e.g., Ames test for mutagenicity). Cross-reference IARC classifications of related allyl compounds (e.g., allyl chloride, Group 2B carcinogen) .

Q. How can advanced chromatographic methods separate and quantify this compound isomers or degradation products?

  • Methodology : Use ultra-high-performance liquid chromatography (UHPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for isomer separation. Degradation products (e.g., 4-hydroxymethylbenzoic acid) can be quantified via LC-MS/MS using multiple reaction monitoring (MRM) .

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